molecular formula C22H13Cl2NO4 B5069647 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B5069647
M. Wt: 426.2 g/mol
InChI Key: GTXIUFKUNHXFNB-UHFFFAOYSA-N
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Description

6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as DCOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DCOC belongs to the class of coumarin derivatives and has been shown to exhibit promising biological activities, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide inhibits the activity of Akt, a key protein kinase that regulates cell survival and growth. 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to induce the expression of p53, a tumor suppressor gene that plays a critical role in regulating cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It inhibits the activity of various enzymes involved in cancer cell proliferation and survival, including topoisomerase IIα and histone deacetylase (HDAC). 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide also induces the expression of various genes involved in apoptosis, including Bax and caspase-3. In addition, 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to possess anti-angiogenic activity by inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide also has some limitations, including its low aqueous solubility, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide in vivo to determine its efficacy and safety in animal models. Another direction is to explore the potential of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Furthermore, the molecular mechanism of action of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide needs to be further elucidated to identify its precise targets and signaling pathways. Finally, the synthesis of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide derivatives with improved pharmacological properties should be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 2-phenoxyaniline in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide as a white solid with a yield of 65-70%.

Scientific Research Applications

6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. In addition to its anti-cancer effects, 6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

6,8-dichloro-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO4/c23-14-10-13-11-16(22(27)29-20(13)17(24)12-14)21(26)25-18-8-4-5-9-19(18)28-15-6-2-1-3-7-15/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIUFKUNHXFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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